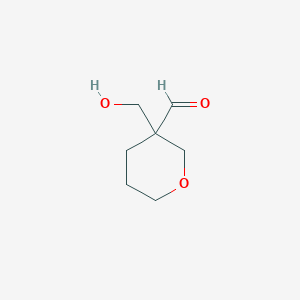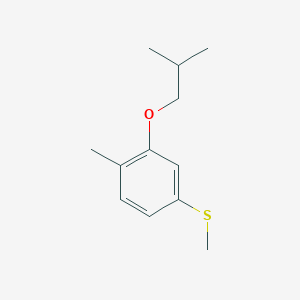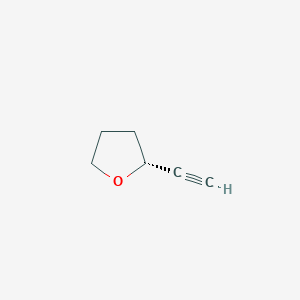
3-(Hydroxymethyl)oxane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of an oxane ring substituted with a hydroxymethyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with formaldehyde under controlled conditions. One common method is the cationic ring-opening polymerization of oxetane derivatives, which can be initiated using sulfonium salt initiators . The reaction conditions, such as temperature and the presence of core molecules like trimethylolpropane, can significantly influence the degree of branching and the yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization processes, where the reaction parameters are optimized for maximum yield and purity. The use of high-quality reagents and precise control of reaction conditions are crucial for the efficient production of this compound .
化学反応の分析
Types of Reactions: 3-(Hydroxymethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
科学的研究の応用
3-(Hydroxymethyl)oxane-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-(Hydroxymethyl)oxane-3-carbaldehyde involves its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The hydroxymethyl group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis .
類似化合物との比較
3-(Hydroxymethyl)oxetane: Similar in structure but with a smaller ring size.
3-(Hydroxymethyl)tetrahydrofuran: Another cyclic ether with a hydroxymethyl group.
Uniqueness: 3-(Hydroxymethyl)oxane-3-carbaldehyde is unique due to its specific ring size and the presence of both a hydroxymethyl and an aldehyde group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and industrial applications .
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
3-(hydroxymethyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c8-4-7(5-9)2-1-3-10-6-7/h4,9H,1-3,5-6H2 |
InChIキー |
KFKISUQURAEKMN-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)(CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















